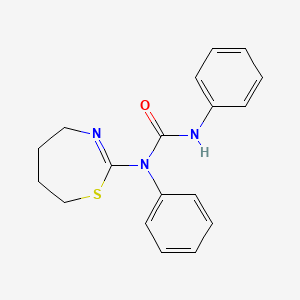

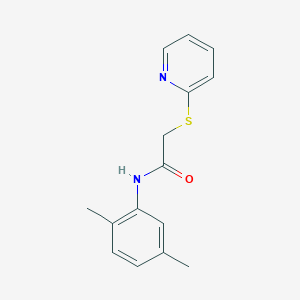

![molecular formula C13H19N3O2 B5544805 2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)

2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine" is a compound of interest in the field of medicinal chemistry, particularly in the study of pyrimidine derivatives.

Synthesis Analysis

- The synthesis of related pyrimidine derivatives often involves the formation of the pyrimidine ring through cyclization followed by modification of the side chain by alkylation. For example, 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine and its derivatives were synthesized through such processes (Hocková et al., 2003).

Molecular Structure Analysis

- Single-crystal X-ray diffraction studies have been used to determine the molecular structure of similar compounds, revealing insights into their spatial configuration and molecular interactions. For instance, the crystal structure of 3-[2-(4-Fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile was determined, providing detailed structural information (Mo et al., 2007).

Chemical Reactions and Properties

- Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and halogenation, to produce a range of compounds with different properties. For example, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine, N-chloro-, or N-iodosuccinimide yielded corresponding phosphorus-protected derivatives (Hocková et al., 2003).

Physical Properties Analysis

- The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, can be analyzed using techniques like X-ray crystallography. The crystallographic analysis of similar compounds provides insights into their physical characteristics (Mo et al., 2007).

Aplicaciones Científicas De Investigación

Antiviral Activity

Pyrimidine derivatives, including 2-ethyl-5-substituted compounds, have been extensively studied for their antiviral properties. For instance, Hocková et al. (2003) explored 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing that certain derivatives exhibit marked inhibition of retrovirus replication, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. These findings demonstrate the potential of pyrimidine derivatives as antiretroviral agents, contributing to the development of new therapeutic options for viral infections (Hocková et al., 2003).

Synthesis and Structural Analysis

The synthesis of novel pyrimidine derivatives through various chemical reactions and their structural elucidation has been a subject of interest. For example, the work by Eynde et al. (2001) on the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions contributes to the methodology of synthesizing pyrimidine derivatives, providing insights into reaction pathways and product structures (Vanden Eynde et al., 2001).

Corrosion Inhibition

Pyrimidine derivatives also find applications in corrosion inhibition, illustrating their versatility beyond biomedical applications. Khaled et al. (2011) investigated a new pyrimidine heterocyclic derivative for its performance in inhibiting copper corrosion in saline solutions. Their study highlights the efficacy of pyrimidine compounds in protecting metal surfaces, indicating their potential in industrial applications (Khaled et al., 2011).

Biological Activity

The biological activity of pyrimidine derivatives extends to antimicrobial and antitumor properties. Černuchová et al. (2005) explored the utilization of 2-ethoxymethylene-3-oxobutanenitrile in synthesizing heterocycles with biological activity, showcasing the broad activity spectrum of pyrimidine-based compounds against various bacterial and fungal strains, as well as their cytotoxic effects on tumor cells (Černuchová et al., 2005).

Material Science and NLO Properties

The study of pyrimidine derivatives in material science, particularly in nonlinear optics (NLO), is another intriguing application. Hussain et al. (2020) conducted a detailed analysis of thiopyrimidine derivatives, evaluating their structural parameters, electronic properties, and NLO potential through both experimental and computational techniques. Their research underscores the significant NLO character of these compounds, advocating for their use in optoelectronic applications (Hussain et al., 2020).

Propiedades

IUPAC Name |

(2-ethylpyrimidin-5-yl)-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-12-14-7-10(8-15-12)13(17)16-6-4-5-11(16)9-18-2/h7-8,11H,3-6,9H2,1-2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXWJPNSUVPKOV-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)N2CCCC2COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC=C(C=N1)C(=O)N2CCC[C@H]2COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)